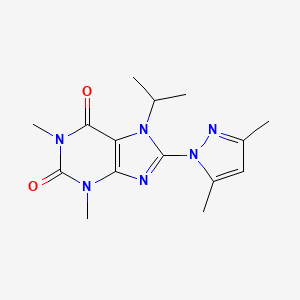
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indole and pyridine, two important heterocyclic compounds that are widely used in drug discovery and development.
科学的研究の応用
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent due to its ability to modulate the immune response.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins such as kinases and phosphatases. It has also been investigated as a potential ligand for G protein-coupled receptors (GPCRs) due to its structural similarity to other known ligands.
In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as kinases and phosphatases, which play important roles in cell signaling and regulation. It may also modulate the immune response by affecting the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and modulate the immune response. It has also been shown to affect the activity of certain enzymes such as kinases and phosphatases.
実験室実験の利点と制限
One of the main advantages of using 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea in lab experiments is its potential to act as a tool for studying the structure and function of proteins such as kinases and phosphatases. It may also be useful as a ligand for GPCRs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea. One area of interest is its potential as a drug delivery system. Another area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
合成法
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can be achieved through a multi-step process involving the reaction of indole and pyridine with different reagents. One of the most commonly used methods involves the reaction of 1-methylindole with 3-bromomethylpyridine in the presence of a base such as potassium carbonate to yield the intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst such as palladium on carbon to give the final product.
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-14(13-6-2-3-7-15(13)20)19-16(21)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIDMGLGFVGWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

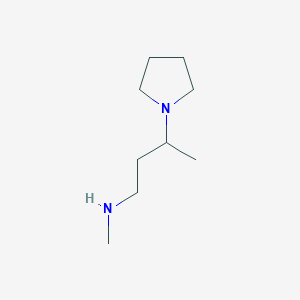
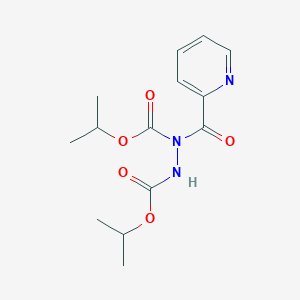
![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)
![3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2910246.png)
![N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2910247.png)
![3,6-dichloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridine-2-carboxamide](/img/structure/B2910248.png)
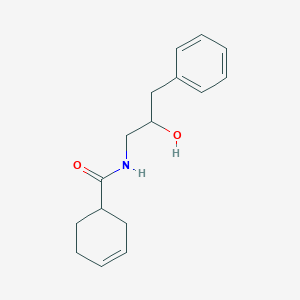
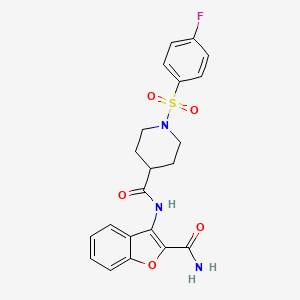
![3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910254.png)
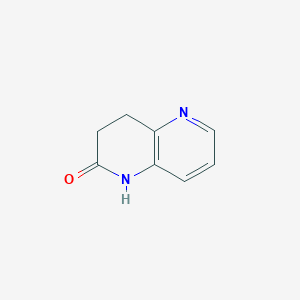
![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2910261.png)
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2910262.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)
